molecular formula C12H20ClNO3 B4923203 2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride

2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride

Cat. No. B4923203
M. Wt: 261.74 g/mol
InChI Key: DQBQAMPXHSTASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a hydrochloride salt of 2-[tert-butyl(methyl)amino]ethyl 2-furoate, which is an ester derivative of furoic acid. This compound has been studied extensively due to its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to reduce pain and fever in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride in lab experiments is its high purity and yield. Additionally, it has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride involves the reaction between 2-furoic acid and tert-butyl(methyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt. The yield of this synthesis method is typically high, and the purity of the compound can be easily verified by analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have potential antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13(4)7-9-16-11(14)10-6-5-8-15-10;/h5-6,8H,7,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQAMPXHSTASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride

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